Technical Whitepaper: Ethyl 4-nitro-1H-pyrazole-5-carboxylate
Technical Whitepaper: Ethyl 4-nitro-1H-pyrazole-5-carboxylate
Executive Summary
Ethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS 55864-87-4) is a high-value heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals. Its structural core—a pyrazole ring substituted with a nitro group at the C4 position and a carboxylate ester at the C3/C5 position—serves as a versatile scaffold for "push-pull" electronic systems.
This compound is a critical precursor for 4-amino-pyrazole derivatives , which are pharmacophores in diverse therapeutic areas including anti-inflammatory agents (COX-2 inhibitors), antiviral drugs, and kinase inhibitors (e.g., PfDHODH inhibitors for malaria). This guide provides an in-depth technical analysis of its synthesis, reactivity, and handling, designed for researchers requiring high-purity derivatization.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
The compound exists in a tautomeric equilibrium between the 3-carboxylate and 5-carboxylate forms. While CAS 55864-87-4 is frequently designated as the 5-carboxylate, in solution (and often in solid state depending on crystallization), the proton resides on the nitrogen furthest from the electron-withdrawing ester to minimize dipole repulsion, though this is solvent-dependent.
| Property | Specification |
| IUPAC Name | Ethyl 4-nitro-1H-pyrazole-5-carboxylate |
| Synonyms | Ethyl 4-nitro-1H-pyrazole-3-carboxylate; 4-Nitro-3-carbethoxypyrazole |
| Molecular Formula | C₆H₇N₃O₄ |
| Molecular Weight | 185.14 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 128 – 130 °C |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water |
| Acidity (pKa) | ~8.5 (NH proton) - Highly acidic for a neutral heterocycle |
| Hazards | Irritant (Skin/Eye/Respiratory); Potential energetic properties (Nitro group) |
Synthetic Utility & Reaction Mechanisms[9]
The utility of Ethyl 4-nitro-1H-pyrazole-5-carboxylate lies in its ability to undergo orthogonal functionalization. The nitro group serves as a masked amino group, while the ester provides a handle for acylation or heterocyclization.
Core Synthesis: Electrophilic Aromatic Substitution
The most robust laboratory synthesis involves the direct nitration of Ethyl 1H-pyrazole-3-carboxylate . The pyrazole ring is electron-rich, but the ester group at C3 deactivates the ring. However, the C4 position remains the most nucleophilic site for Electrophilic Aromatic Substitution (
Mechanism:
-
Generation of Nitronium Ion:
-
Attack: The pyrazole C4 attacks the electrophilic
. -
Deprotonation: Re-aromatization yields the 4-nitro product.
Key Derivatization Pathways
-
Reduction (Nitro
Amine): The nitro group is readily reduced to the amine (Ethyl 4-amino-1H-pyrazole-5-carboxylate) using catalytic hydrogenation ( , Pd/C) or chemical reductants ( , ). This amine is the "gateway" to pyrazolo[1,5-a]pyrimidines. -
N-Alkylation (Regioselectivity): Alkylation of the ring nitrogen is complicated by tautomerism.
-
Challenge: Alkylation can occur at N1 or N2.
-
Rule of Thumb: Under basic conditions (
), the alkylation often favors the nitrogen furthest from the steric bulk of the ester, but the electronic withdrawing effect of the nitro group can shift this selectivity. Isomer separation is usually required.
-
Visualized Reaction Architecture
Figure 1: Synthesis and divergent reactivity pathways of Ethyl 4-nitro-1H-pyrazole-5-carboxylate.
Experimental Protocols
Protocol A: Synthesis via Nitration
This protocol is adapted for laboratory-scale synthesis (10-50g).
Reagents:
-
Ethyl 1H-pyrazole-3-carboxylate (1.0 eq)
-
Fuming Nitric Acid (HNO₃, >90%) (1.5 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (Solvent/Catalyst)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and magnetic stir bar. Place in an ice-salt bath to maintain temperature < 0°C.
-
Dissolution: Dissolve Ethyl 1H-pyrazole-3-carboxylate in concentrated
(5 mL per gram of substrate). Stir until fully dissolved. -
Nitration: Add Fuming
dropwise over 30-60 minutes. CRITICAL: Do not allow the internal temperature to exceed 10°C. The reaction is exothermic. -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3-5 hours. Monitor by TLC (50% EtOAc/Hexane) for disappearance of starting material.
-
Quench: Pour the reaction mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring. The product should precipitate as a pale solid.
-
Isolation: Filter the solid. Wash the filter cake copiously with cold water until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize from Ethanol or Ethanol/Water if necessary. Dry in a vacuum oven at 45°C.
Yield Expectation: 75-85%
Protocol B: Catalytic Reduction to Amine
For converting the nitro intermediate to the amino-scaffold.
Reagents:
-
Ethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq)[1]
-
10% Palladium on Carbon (Pd/C) (10 wt% loading)
-
Methanol or Ethanol (Solvent)
-
Hydrogen Gas (
) (Balloon pressure)
Procedure:
-
Dissolution: Dissolve the nitro compound in Methanol (10 mL/g).
-
Catalyst Addition: Under an inert atmosphere (
), carefully add 10 wt% Pd/C. Safety: Pd/C is pyrophoric; keep wet with solvent. -
Hydrogenation: Purge the vessel with
gas. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4-12 hours. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Concentration: Evaporate the solvent under reduced pressure to yield the amine as an off-white solid. This intermediate is oxidation-sensitive; store under inert gas.
Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against these standards:
-
¹H NMR (DMSO-d₆, 400 MHz):
- 14.0 (br s, 1H, NH) – Broad signal due to exchange.
- 8.60 (s, 1H, CH at C3/C5) – Characteristic downfield shift due to nitro group.
-
4.35 (q, 2H,
) – Ethyl ester methylene. -
1.32 (t, 3H,
) – Ethyl ester methyl.
-
IR Spectroscopy (ATR):
-
~3200-3100 cm⁻¹ (NH stretch).
-
~1710-1730 cm⁻¹ (C=O Ester stretch).
-
~1530 cm⁻¹ & 1350 cm⁻¹ (
asymmetric/symmetric stretch).[2]
-
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Precaution |
| Skin Irritation | H315 | Wear nitrile gloves; wash immediately upon contact. |
| Eye Irritation | H319 | Wear safety goggles. Rinse cautiously with water for 15 mins.[3] |
| STOT-SE | H335 | May cause respiratory irritation.[3] Use in a fume hood. |
| Energetic | -- | Nitro-pyrazoles can be shock-sensitive if dry and heated. Avoid grinding dry solids. |
Storage: Store at 2-8°C in a tightly sealed container. Hygroscopic.
References
-
Fluorochem. Ethyl 4-nitro-1H-pyrazole-5-carboxylate Product Sheet. Retrieved from .
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 338416, Ethyl 4-nitro-1H-pyrazole-5-carboxylate. Retrieved from .
-
American Elements. Ethyl 4-nitro-1H-pyrazole-3-carboxylate Technical Data. Retrieved from .
-
ResearchGate. Synthesis and Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives. Retrieved from .
-
MDPI (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from .
